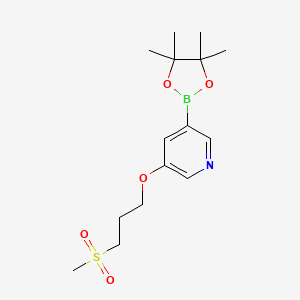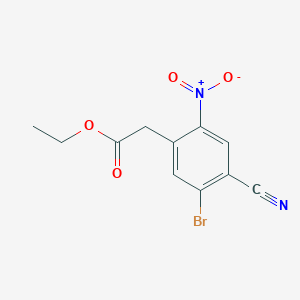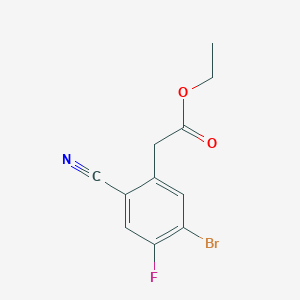
4-Formyl-3,N,N-trimethylbenzamide
Descripción general
Descripción
4-Formyl-3,N,N-trimethylbenzamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a formyl group (–CHO) attached to a benzamide structure, which also includes three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3,N,N-trimethylbenzamide typically involves the formylation of 3,N,N-trimethylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions, usually at low temperatures, to ensure the selective formylation of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar formylation techniques. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Formyl-3,N,N-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the formyl group directs incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 4-Carboxy-3,N,N-trimethylbenzamide.
Reduction: 4-Hydroxymethyl-3,N,N-trimethylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Formyl-3,N,N-trimethylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It may also serve as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final product.
Mecanismo De Acción
The mechanism by which 4-Formyl-3,N,N-trimethylbenzamide exerts its effects depends on its chemical reactivity. The formyl group is highly reactive and can participate in various chemical transformations. In biological systems, it may interact with nucleophiles such as amino groups in proteins, leading to the formation of Schiff bases. These interactions can affect the function of enzymes and other proteins, influencing biochemical pathways.
Comparación Con Compuestos Similares
4-Formylbenzamide: Lacks the additional methyl groups, resulting in different reactivity and properties.
3,N,N-Trimethylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formyl-3-methylbenzamide: Contains only one methyl group, leading to different steric and electronic effects.
Uniqueness: 4-Formyl-3,N,N-trimethylbenzamide is unique due to the combination of its formyl group and three methyl groups. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications. The presence of multiple methyl groups can influence the compound’s solubility, boiling point, and overall chemical behavior, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
4-formyl-N,N,3-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(11(14)12(2)3)4-5-10(8)7-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOITRKIZVNZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




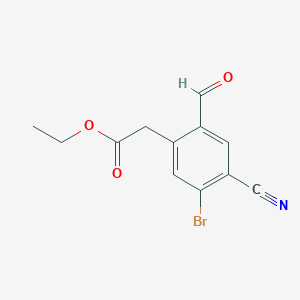
![Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1414052.png)


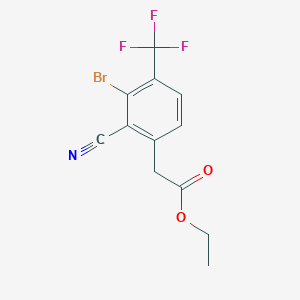
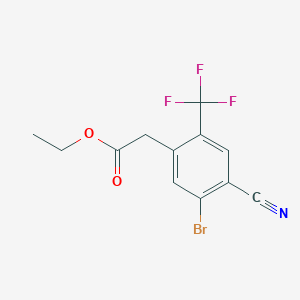
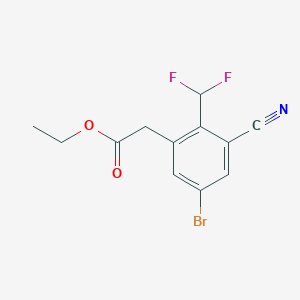
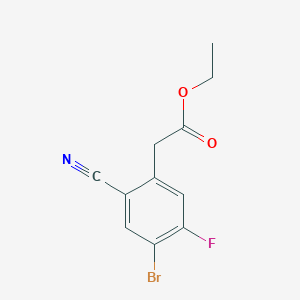
![N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1414064.png)
